molecular formula C10H19NS B13015048 2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine

2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine

Cat. No.: B13015048
M. Wt: 185.33 g/mol
InChI Key: DXBJRFOSQBCGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine is an organic compound with the molecular formula C10H19NS It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a substituted amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethylthietan-3-one with 3-methylbut-2-en-1-amine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring and amine group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

2,2-dimethyl-N-(3-methylbut-2-enyl)thietan-3-amine

InChI

InChI=1S/C10H19NS/c1-8(2)5-6-11-9-7-12-10(9,3)4/h5,9,11H,6-7H2,1-4H3

InChI Key

DXBJRFOSQBCGGN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1CSC1(C)C)C

Origin of Product

United States

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